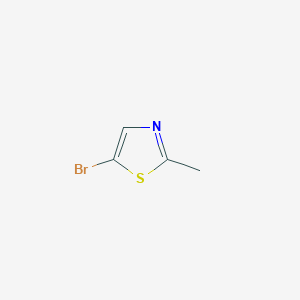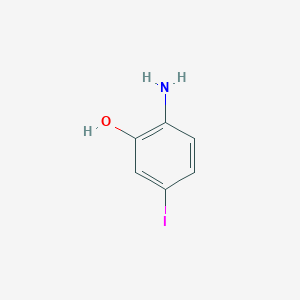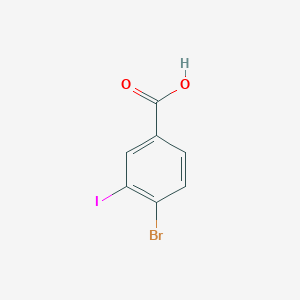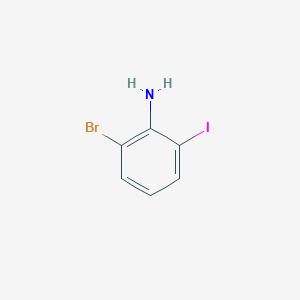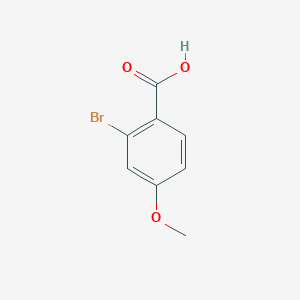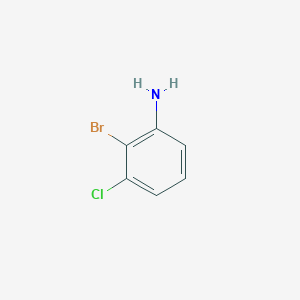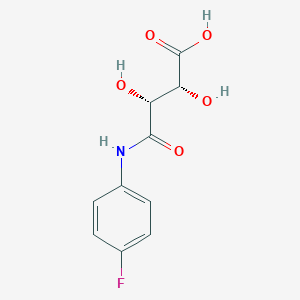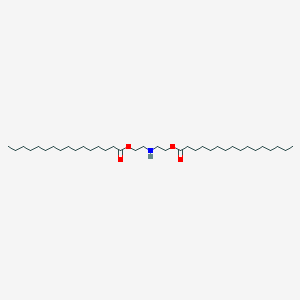
2-(2-Hexadecanoyloxyethylamino)ethyl hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hexadecanoyloxyethylamino)ethyl hexadecanoate, also known as palmitoyl carnitine or PCE, is a derivative of carnitine. It is a biological compound that has been studied for its potential applications in scientific research. PCE has been shown to have various biochemical and physiological effects that make it a promising candidate for further investigation.
Wirkmechanismus
PCE works by increasing the production of energy in cells. It does this by facilitating the transport of fatty acids into the mitochondria, where they can be oxidized to produce ATP. This process is essential for the proper functioning of many organs, including the heart and skeletal muscles.
Biochemical and Physiological Effects:
PCE has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in cells, which could make it a potential treatment for diseases such as Alzheimer's and Parkinson's. Additionally, PCE has been found to improve glucose tolerance and insulin sensitivity, which could make it a potential treatment for type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PCE in lab experiments is that it is relatively easy to synthesize and purify. Additionally, PCE has been shown to have low toxicity, which makes it a safe compound to use in experiments. However, one of the limitations of using PCE is that it has not been extensively studied, and more research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are many potential future directions for the study of PCE. One area of research could focus on its potential applications in the treatment of oxidative stress-related diseases. Additionally, more research is needed to fully understand the mechanisms by which PCE works, and how it could be used to treat various diseases. Finally, more research is needed to fully understand the safety and toxicity of PCE, and to determine its potential side effects.
Synthesemethoden
PCE can be synthesized through the esterification of hexadecanoyl chloride and 2-aminoethanol, followed by the addition of 2-(2-Hexadecanoyloxyethylamino)ethyl hexadecanoate chloride. The resulting compound is then purified through column chromatography to obtain pure PCE.
Wissenschaftliche Forschungsanwendungen
PCE has been studied for its potential applications in various scientific research fields. It has been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, PCE has been found to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases.
Eigenschaften
CAS-Nummer |
13080-33-6 |
|---|---|
Produktname |
2-(2-Hexadecanoyloxyethylamino)ethyl hexadecanoate |
Molekularformel |
C36H71NO4 |
Molekulargewicht |
582 g/mol |
IUPAC-Name |
2-(2-hexadecanoyloxyethylamino)ethyl hexadecanoate |
InChI |
InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(38)40-33-31-37-32-34-41-36(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-34H2,1-2H3 |
InChI-Schlüssel |
KJEGNOWTEOOCKC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCCNCCOC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCCNCCOC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



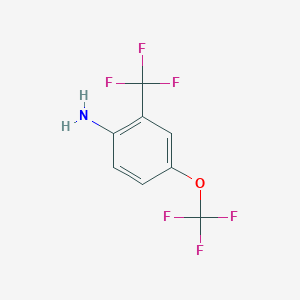
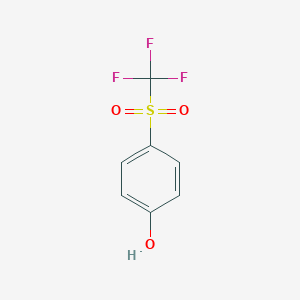
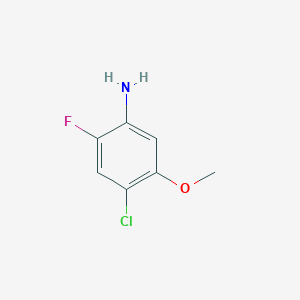
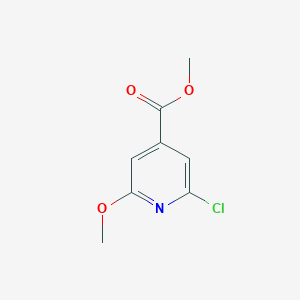
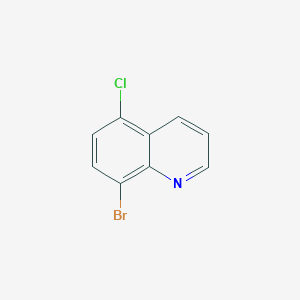
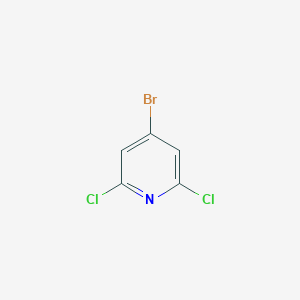
![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)
